4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C15H18N4 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-phenyl-N-piperidin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H18N4/c1-2-4-12(5-3-1)14-8-11-17-15(19-14)18-13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2,(H,17,18,19) |
InChI Key |
QURLTQMWNZZQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides.
Introduction of Piperidine Moiety: The piperidine ring can be attached through a reductive amination reaction involving piperidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Phenyl halides, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Pyrimidin-2-Amine Scaffolds
The pyrimidin-2-amine scaffold is a versatile pharmacophore. Key structural variations and their biological implications are summarized below:
Key Trends in Structure-Activity Relationships (SAR)
Substituent Position: C4 modifications (e.g., thiazole, cyclopropyl-thiazole) enhance binding to hydrophobic pockets in kinases . C2 amino groups: Piperidin-4-yl or pyridinyl substituents improve solubility and hydrogen-bonding capacity .
Ring Fusion: Thieno[3,2-d]pyrimidin-2-amines (e.g., compound 10j) exhibit improved metabolic stability due to fused ring systems .
Electron-Withdrawing Groups :
- Chloro or bromo substituents (e.g., 5-Chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine ) increase electrophilicity, enhancing covalent binding to cysteine residues in targets .
Selectivity Drivers :
- Piperidine vs. Azepane : Piperidine derivatives (e.g., 20a ) show better kinase selectivity than azepane analogues due to reduced steric hindrance .
Functional Comparison in Drug Discovery
- Kinase Inhibition :
- Antimicrobial Activity :
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (83) | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (18) |
|---|---|---|---|
| Molecular Weight | 281.34 g/mol | 422.3 g/mol | 396.4 g/mol |
| LogP | ~2.5 (predicted) | 3.1 | 2.8 |
| Solubility | Moderate (DMSO >10 mM) | High (aqueous solubility >50 µM) | Moderate |
| Oral Bioavailability | Not reported | Yes (83: >60% in mice) | Yes (18: phase I trials) |
| Key Applications | Kinase research | CDK4/6 inhibition (anticancer) | Aurora kinase inhibition |
| References |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-Phenyl-N-(piperidin-4-yl)pyrimidin-2-amine, and how can reaction yields be optimized?
- Answer : Synthesis typically involves coupling a pyrimidine core with a piperidine derivative. For example, analogous compounds like N-Methyl-N-(4-pyridin-2-ylbenzyl)amine are synthesized via alkylation under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : 1H/13C NMR distinguishes aromatic protons (δ 7.2–8.5 ppm for pyrimidine) and confirms piperidine ring conformation .
- X-ray Crystallography : Resolves hydrogen-bonding networks, as demonstrated for N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 307.2) .
Q. How should preliminary biological screening be designed for this compound?
- Answer : Prioritize kinase or GPCR assays due to the scaffold's prevalence in these targets.
- Cell-Based Assays : Use MCF-7 or HEK293 cells for cytotoxicity profiling (IC50 determination via MTT assay) .
- Enzymatic Assays : Test inhibition of tyrosine kinases (e.g., EGFR) at 1 nM–10 µM concentrations with staurosporine as a control .
Advanced Research Questions
Q. What methodologies elucidate structure-activity relationships (SAR) for optimizing target binding?
- Answer :
- Substituent Variation : Replace the 4-phenyl group with electron-withdrawing groups (e.g., CF3) to enhance binding, as seen in fluorinated pyrimidines .
- Free Energy Perturbation (FEP) : Predicts substituent effects on binding affinity using molecular dynamics simulations .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
Q. How can discrepancies between enzymatic and cellular assay data be resolved?
- Answer : Contradictions may arise from poor solubility or off-target effects.
- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .
- Target Validation : Employ CRISPR/Cas9 knockout models to isolate target-specific effects .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to cellular activity .
Q. What computational approaches predict the compound’s binding mode to biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Glide predicts poses in kinase ATP pockets (e.g., EGFR PDB:1M17) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (100 ns) assess complex stability, focusing on piperidine ring interactions .
- QM/MM Calculations : Evaluate electronic effects of substituents on binding energetics .
Q. How is compound stability evaluated under physiological and storage conditions?
- Answer :
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C; monitor via HPLC for 24 hours .
- Oxidative Stability : Identify N-oxide formation using LC-MS, as observed in piperidine-containing analogs .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
